2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride
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Overview
Description
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride is a chemical compound with a complex structure that includes a quinazoline core
Preparation Methods
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with sulfonyl chloride under specific conditions to form the sulfonyl chloride derivative. This intermediate can then be reacted with fluoride sources to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinazoline core can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar compounds to 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride include:
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride: This compound is a precursor in the synthesis of the fluoride derivative and shares similar chemical properties.
3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride: Another related compound with slight structural modifications that can influence its reactivity and applications
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2,4-dioxo-1H-quinazoline-6-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O4S/c9-16(14,15)4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIPFVZGWHCHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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